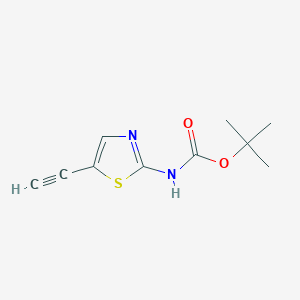

tert-Butyl 5-ethynylthiazol-2-ylcarbamate

Description

Properties

Molecular Formula |

C10H12N2O2S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

tert-butyl N-(5-ethynyl-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C10H12N2O2S/c1-5-7-6-11-8(15-7)12-9(13)14-10(2,3)4/h1,6H,2-4H3,(H,11,12,13) |

InChI Key |

CNTJFZSVGGRYNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)C#C |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-Butyl 5-bromothiazol-2-ylcarbamate

This intermediate is a crucial precursor for the ethynylation step.

- Starting Material: 2-amino-5-bromothiazole hydrobromide

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium bicarbonate or pyridine), catalyst (e.g., 4-dimethylaminopyridine (DMAP))

- Solvent: tert-Butyl alcohol, tetrahydrofuran (THF), or pyridine

- Conditions: The amino group is protected by reaction with Boc2O under mild heating or room temperature stirring, often for 16-48 hours to ensure full conversion.

- Workup: Filtration, extraction with ethyl acetate, washing with aqueous acid/base, drying, and chromatography purification.

- A slurry of 2-amino-5-bromothiazole hydrobromide and sodium bicarbonate in tert-butyl alcohol is heated briefly near reflux.

- After cooling, DMAP and di-tert-butyl dicarbonate are added and stirred at room temperature for 16 hours.

- Additional Boc2O and heating steps may be employed to drive the reaction to completion.

- The product is isolated by filtration and chromatographic purification, yielding tert-Butyl 5-bromothiazol-2-ylcarbamate as a cream solid with yields reported around 40-49%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino protection | Boc2O, NaHCO3, DMAP, tert-butanol, RT to 50°C, 16-48 h | 40-49 | Requires multiple additions of Boc2O and heating to complete reaction |

Introduction of the Ethynyl Group (Sonogashira Coupling)

- Starting Material: tert-Butyl 5-bromothiazol-2-ylcarbamate

- Reagents: Terminal alkyne (e.g., trimethylsilylacetylene or acetylene gas), palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide as co-catalyst, base (e.g., triethylamine or diisopropylethylamine)

- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or other polar aprotic solvents

- Conditions: Room temperature to reflux, under inert atmosphere (argon or nitrogen), reaction time varies from several hours to overnight

- Workup: Removal of silyl protecting groups if used (e.g., with tetrabutylammonium fluoride), extraction, purification by chromatography

This coupling installs the ethynyl substituent at the 5-position of the thiazole ring with high regioselectivity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sonogashira coupling | Pd catalyst, CuI, terminal alkyne, base, inert atmosphere, RT to reflux | 60-85 | Efficient C-C bond formation, may require deprotection step |

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)

- Mass spectrometry (MS)

- Infrared (IR) spectroscopy

- Melting point determination

These confirm the structure and purity of this compound.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Key Reagents & Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|

| 1 | Boc protection of 2-amino-5-bromothiazole | Di-tert-butyl dicarbonate, NaHCO3 or pyridine, DMAP, tert-butanol or THF, RT to 50°C, 16-48 h | 40-49 | Multiple Boc2O additions improve yield |

| 2 | Sonogashira coupling | Pd(PPh3)2Cl2, CuI, terminal alkyne (e.g., TMS-acetylene), base, inert atmosphere, RT to reflux | 60-85 | May require desilylation step |

| 3 | Purification & characterization | Silica gel chromatography, NMR, MS, IR | — | Confirms product identity and purity |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-ethynylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving tert-butyl (5-ethynylthiazol-2-yl)carbamate include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from reactions involving tert-butyl (5-ethynylthiazol-2-yl)carbamate depend on the type of reaction. For example, oxidation reactions yield oxides, reduction reactions produce amines, and substitution reactions result in substituted thiazole derivatives .

Scientific Research Applications

Tert-butyl (5-ethynylthiazol-2-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (5-ethynylthiazol-2-yl)carbamate involves its ability to form stable covalent bonds with amines, protecting them from unwanted reactions during synthesis. This is achieved through the formation of a carbamate linkage, which can be selectively removed under specific conditions, such as acidic or basic environments . The molecular targets and pathways involved include interactions with enzymes and proteins, where the compound acts as a reversible inhibitor or modulator .

Comparison with Similar Compounds

Key Observations :

- Ethynyl vs. Halogens : The ethynyl group’s linear geometry and sp hybridization enhance π-π stacking and conjugation, distinguishing it from halogens (Br, Cl), which rely on polarizability for interactions .

- Nitro vs. Carbonyl : The nitro group’s resonance withdrawal surpasses the inductive effect of carbonyl, making nitro-substituted derivatives more reactive in electrophilic substitutions .

Physicochemical Properties

Key Observations :

CDK9 Inhibition

Compounds like tert-Butyl (5-(2-cyano-3-(dimethylamino)acryloyl)-4-methylthiazol-2-yl)(methyl)carbamate (melting point 174–176°C) demonstrate potent CDK9 inhibition (IC₅₀ < 50 nM), highlighting the importance of electron-deficient thiazole cores for kinase binding . The ethynyl analog’s linear structure may hinder steric fit in kinase pockets compared to bulkier substituents.

HDAC Inhibition

Chiral oxazoline-capped analogs (e.g., (S)-tert-butyl derivatives in ) exhibit HDAC3 selectivity, emphasizing the role of stereochemistry and extended substituents in target engagement. Ethynyl groups could serve as rigid linkers for optimizing binding interactions .

Biological Activity

Tert-butyl 5-ethynylthiazol-2-ylcarbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies. The focus will be on its pharmacological properties, synthesis, and applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C₉H₁₁N₃O₂S, with the following structural features:

- Ethynyl group : Contributes to the compound's reactivity.

- Thiazole ring : Imparts heterocyclic properties that enhance biological interactions.

- Carbamate moiety : Known for its role in modulating biological activity.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : The compound could interact with various receptors, influencing signal transduction pathways.

Pharmacological Properties

Research indicates that this compound may possess:

- Antimicrobial Activity : Exhibits inhibitory effects against certain bacterial strains.

- Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cells.

- Anti-inflammatory Effects : May reduce inflammation markers in vitro.

Antimicrobial Activity

A study conducted on various derivatives of thiazole compounds showed that this compound had significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating a promising alternative for antimicrobial therapy.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

Anticancer Activity

In a cell line study involving human cancer cells, this compound demonstrated cytotoxicity with an IC₅₀ value of approximately 10 µM. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Synthesis and Characterization

The synthesis of this compound involves the reaction of ethynylthiazole with tert-butyl carbamate under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Q & A

Q. What are the recommended synthesis protocols for tert-butyl 5-ethynylthiazol-2-ylcarbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For analogous thiazole carbamates, a common approach includes:

Thiazole Ring Formation : Reacting brominated precursors with thiourea derivatives under basic conditions (e.g., NaHCO₃) to form the thiazole core.

Carbamate Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride (Boc₂O) in anhydrous solvents like dichloromethane or THF .

Ethynyl Functionalization : Sonogashira coupling or palladium-catalyzed cross-coupling reactions to introduce the ethynyl group, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .

Optimization : Vary temperature (e.g., 80–100°C for coupling steps), catalyst loading (0.5–5 mol%), and solvent polarity (DMF for polar intermediates). Monitor purity via HPLC (>95%) and confirm structure with NMR (¹H/¹³C) and IR spectroscopy .

Q. What analytical techniques are most effective for characterizing tert-butyl 5-ethynylthiazol-2-ylcarbamate, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques :

- ¹H/¹³C NMR : Identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, ethynyl protons at ~2.5–3.0 ppm) and carbamate carbonyl signals (~150–155 ppm) .

- IR Spectroscopy : Confirm carbamate C=O stretches (~1680–1720 cm⁻¹) and ethynyl C≡C vibrations (~2100–2260 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₀H₁₃N₂O₂S: 241.07 g/mol) .

- Resolving Discrepancies :

- Repeat experiments under anhydrous conditions to rule out hydrolysis.

- Cross-validate with alternative methods (e.g., X-ray crystallography for solid-state conformation) .

Q. What safety precautions are critical when handling tert-butyl 5-ethynylthiazol-2-ylcarbamate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong acids/bases that may hydrolyze the carbamate group .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the electronic nature of the ethynyl group in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The ethynyl group acts as a π-electron-rich ligand, facilitating oxidative addition with palladium catalysts. Key factors:

- Steric Effects : The tert-butyl group may hinder coupling efficiency; substitute with smaller protecting groups (e.g., methyl) to improve reaction rates .

- Electronic Effects : Ethynyl’s sp-hybridization enhances electron density, favoring Suzuki-Miyaura or Sonogashira couplings. Monitor via cyclic voltammetry to assess redox potentials .

- Experimental Design : Compare coupling yields using PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands like XPhos. Optimize solvent systems (e.g., toluene/Et₃N for Sonogashira) .

Q. What computational modeling approaches can predict the binding affinity of tert-butyl 5-ethynylthiazol-2-ylcarbamate with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases). Focus on hydrogen bonding between the carbamate carbonyl and catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots to identify flexible binding regions .

- QSAR Models : Train models using descriptors like logP, topological polar surface area, and H-bond donors to correlate structure with activity against cancer cell lines .

Q. How can discrepancies in biological activity data for tert-butyl 5-ethynylthiazol-2-ylcarbamate be systematically investigated?

- Methodological Answer :

- Controlled Replication : Repeat assays (e.g., IC₅₀ measurements) in triplicate across multiple cell lines (HEK293, HeLa) to rule out variability .

- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. Compare half-lives using LC-MS .

- Structural Analog Analysis : Test derivatives (e.g., 5-bromo or 5-methylthiazole variants) to isolate the ethynyl group’s contribution to activity. Tabulate EC₅₀ values for SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.